N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, a piperidine ring, and a chlorobenzyl group, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions, followed by cyclization.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-chlorobenzyl chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting diethylamine with a suitable diacid chloride, forming the piperidine dicarboxamide.
Final Coupling: The final step involves coupling the thiadiazole intermediate with the piperidine dicarboxamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole or piperidine derivatives.
Substitution: Substituted chlorobenzyl derivatives.
Scientific Research Applications
N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Similar in structure but contains a triazine ring instead of a thiadiazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring but lacks the piperidine and diethyl groups.
Uniqueness
N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its combination of a thiadiazole ring, a piperidine ring, and a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2S/c1-3-25(4-2)20(28)26-11-9-15(10-12-26)18(27)22-19-24-23-17(29-19)13-14-5-7-16(21)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3,(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOXVVSZQYGNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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